
Curcumol
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El curcumol se puede sintetizar a través de varios métodos, incluida la extracción del aceite esencial de Curcumae rhizoma. Un método implica la encapsulación de this compound en liposomas galactosilados para mejorar su eficacia de direccionamiento hepático . El método de emulsificación en dos pasos se ha optimizado para este propósito, mejorando la eficiencia de encapsulación, el diámetro de las partículas y la estabilidad .
Métodos de producción industrial: La producción industrial de this compound implica la extracción de los rizomas de Curcumae rhizoma, seguida de procesos de purificación para aislar el compuesto. La optimización de los métodos de preparación, la prescripción y los parámetros del proceso son cruciales para lograr un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El curcumol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se metaboliza en el hígado, donde experimenta metabolismo de fase I y fase II, convirtiéndose en metabolitos más polares a través de procesos de oxidación y reducción .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones generalmente involucran temperaturas y niveles de pH controlados para garantizar velocidades de reacción óptimas y rendimientos de productos .
Principales productos formados: Los principales productos formados a partir de las reacciones del this compound incluyen sus metabolitos, como el curcumenol y el curzereno, que exhiben actividades biológicas mejoradas en comparación con el compuesto madre .
Aplicaciones Científicas De Investigación
Antitumor Activity
Curcumol has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:
- Non-Small Cell Lung Cancer (NSCLC) : this compound inhibits cell proliferation, migration, and invasion in NSCLC cells. It modulates the expression of SP1 and miR-125b-5p, leading to decreased VEGFA expression, which is crucial for angiogenesis . In vitro studies showed that this compound treatment induced cell cycle arrest in the G0/G1 phase by inactivating the Akt/GSK3β/cyclin D1 pathway .
- Liver Cancer : In HepG2 liver cancer cells, this compound increased apoptosis and decreased proliferation by regulating the DJ-1/PTEN/PI3K/AKT signaling pathway. Higher concentrations of this compound significantly enhanced apoptosis levels .
- Prostate Cancer : this compound regulates the PDK1/AKT/mTOR signaling pathway via miR-9, inhibiting the malignant progression of prostate cancer. This regulation was confirmed through both in vitro and in vivo experiments, demonstrating a reduction in tumor size following this compound treatment .
- Melanoma : this compound also attenuates melanoma development by promoting miR-152-3p expression and suppressing key signaling pathways such as ERK/NF-κB and c-MET/PI3K/AKT .
Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly following cerebral ischemia:
- In a study involving mice subjected to middle cerebral artery occlusion (MCAO), this compound administration reduced infarct volume and neuronal damage while improving motor function recovery. It modulated inflammatory responses by decreasing pro-inflammatory gene expression and increasing anti-inflammatory markers in microglia .
Comprehensive Data Table
Case Studies
- Non-Small Cell Lung Cancer : A study showed that this compound effectively inhibited NSCLC cell lines' growth through specific molecular pathways, suggesting its potential as an adjunct therapy for lung cancer patients .
- Liver Cancer Treatment : Research indicated that this compound not only reduced cell viability but also enhanced apoptosis in HepG2 cells, highlighting its promise as a therapeutic agent against liver cancer .
- Cerebral Ischemia Recovery : In animal models, this compound significantly improved recovery metrics post-stroke, indicating its potential role in neurorehabilitation strategies .
Mecanismo De Acción
El curcumol ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe la expresión del receptor del factor similar a la insulina-1 (IGF-1R) y aumenta la fosforilación de la proteína quinasa activada por mitógeno p38 (MAPK), lo que lleva a una reacción en cascada que inhibe la vía de supervivencia CREB . Esto desencadena vías de señalización de apoptosis, incluidas Bax / Bcl-2 y poli (ADP-ribosa) polimerasa 1 (PARP-1), lo que resulta en la muerte celular .
Comparación Con Compuestos Similares
El curcumol es único en comparación con otros compuestos similares debido a su amplio espectro de actividades farmacológicas y su capacidad para dirigirse a múltiples vías. Los compuestos similares incluyen:
Demetoxicurcumina: Un derivado de la curcumina con actividades biológicas similares.
Bis-demetoxicurcumina: Otro derivado de la curcumina con potentes efectos farmacológicos.
El this compound destaca por sus objetivos moleculares específicos y su eficacia en diversas aplicaciones terapéuticas, particularmente en el cáncer y las enfermedades hepáticas .
Actividad Biológica
Curcumol, a bioactive compound derived from the roots of various plants, particularly from the Curcuma species, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anticancer properties, neuroprotective effects, anti-inflammatory actions, and its potential in treating various diseases.
1. Anticancer Properties
This compound exhibits potent anticancer activity across multiple cancer types. Research indicates that it can inhibit the growth of various cancer cells, including gastric adenocarcinoma, melanoma, hepatic cancer, and glioma. The mechanisms underlying these effects are multifaceted:
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells at the G0/G1 phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). For instance, in HepG2 cells, this compound treatment led to increased levels of p21 and p27 while reducing CDK2 and cyclin A1 levels .
- Induction of Apoptosis : this compound promotes apoptosis through various pathways. It enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins. This is achieved via the regulation of the p53 pathway and the modulation of NF-κB signaling .
- Inhibition of Metastasis : Studies demonstrate that this compound can decrease the invasive capacity of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) and suppressing Akt and JNK1/2-dependent NF-κB activity .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Gastric Adenocarcinoma | Cell cycle arrest at G0/G1 phase | Inhibition of CDKs and cyclins |
Melanoma | Apoptosis induction via ERK/NF-κB signaling | Reduced tumor volume in xenograft models |
Glioma | Suppression of FOXD2-As1-mediated EZH2 activation | Decreased cell proliferation and metastasis |
2. Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly following cerebral ischemia. A study involving middle cerebral artery occlusion (MCAO) mice demonstrated that this compound treatment significantly reduced infarct volume and improved motor function recovery post-stroke.
- Microglial Polarization : this compound skews microglial polarization towards an anti-inflammatory phenotype, thereby reducing neuronal damage and inflammation .
- Cytokine Modulation : this compound treatment resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) while increasing anti-inflammatory markers in brain tissues .
Table 2: Neuroprotective Effects of this compound
Parameter | Vehicle Group | This compound Treatment |
---|---|---|
Infarct Volume | High | Significantly reduced |
Motor Function Recovery | Impaired | Improved |
Pro-inflammatory Cytokines | Elevated | Decreased |
3. Anti-inflammatory Activity
This compound's anti-inflammatory properties have been attributed to its ability to modulate various signaling pathways:
- NF-κB Pathway Inhibition : By inhibiting NF-κB activity, this compound reduces the expression of pro-inflammatory genes, contributing to its therapeutic effects in inflammatory diseases .
- Cytokine Regulation : this compound has been found to decrease mRNA expression levels of pro-inflammatory cytokines while enhancing those related to anti-inflammatory responses .
Propiedades
IUPAC Name |
2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPRVXWPCLVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Curcumol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4871-97-0 | |
Record name | Curcumol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | Curcumol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Curcumol's anticancer activity?
A1: this compound exhibits its anticancer activity through a multifaceted approach, primarily targeting cell proliferation, apoptosis, metastasis, and resistance mechanisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the specific pathways and molecules targeted by this compound in cancer cells?
A2: this compound has been shown to interact with various signaling pathways, including:
- JNK1/2 and Akt-dependent NF-κB signaling: this compound suppresses MMP-9 expression by inhibiting these pathways, thereby reducing breast cancer cell metastasis. []
- Janus kinase signaling pathway: this compound induces autophagy and apoptosis in MG-63 human osteosarcoma cells via this pathway. []
- UTX/MGMT axis: this compound reverses temozolomide resistance in glioma cells by regulating this axis. []
- miR-7/mTOR/SREBP1 pathway: this compound influences autophagy, ferroptosis, and lipid metabolism in prostate cancer cells through this pathway. []
- NCL/ERα36 and PI3K/AKT pathway: this compound inhibits breast cancer growth by targeting this pathway. [, ]
- SDF-1α/CXCR4/VEGF expression: this compound downregulates the expression of these factors, exhibiting therapeutic effects in chronic atrophic gastritis and gastric cancer. [, ]
- TGF-β1-mediated EMT: this compound attenuates epithelial-mesenchymal transition of nasopharyngeal carcinoma cells by regulating E-cadherin and N-cadherin via TGF-β1. []
- miR-152-3p/PI3K/AKT and ERK/NF-κB signaling: this compound inhibits melanoma proliferation and metastasis by modulating these pathways. []
- lncRNA FOXD2-AS1-promoted EZH2 activation: this compound inhibits malignant biological behaviors and TMZ resistance in glioma cells by suppressing this axis. [, ]
- JAK2/STAT3 Signaling Pathway: this compound attenuates endometriosis by inhibiting this pathway, reducing inflammatory cytokine secretion and cell proliferation. []
- AMPK/mTOR pathway: this compound promotes autophagy in nasopharyngeal carcinoma cells via this pathway. []
- miR-21-5p/SMAD7 axis: this compound inhibits pancreatic cancer cell growth and biological activities by regulating this axis. []
- PDK1/AKT/mTOR pathway: this compound inhibits prostate cancer progression by upregulating miR-9, which targets this pathway. []
- IGF-1R/PI3K/Akt signaling: this compound induces cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells by inhibiting this pathway. []
Q3: Does this compound affect normal cells differently than cancer cells?
A3: Yes, studies indicate that this compound exhibits some selectivity towards cancer cells. For instance, it showed significant growth inhibition in SPC-A-1 lung adenocarcinoma cells but not in MRC-5 human embryonic lung fibroblasts. [] Similarly, it did not significantly affect the viability of normal prostate epithelial cells (RWPE-1) while inhibiting prostate cancer cell lines. [, ]
Q4: How does this compound affect the cell cycle and apoptosis in cancer cells?
A4: this compound has been shown to induce cell cycle arrest at various phases, including G0/G1 [, , , ] and G2/M [], depending on the cell type. It triggers apoptosis through both caspase-dependent and caspase-independent pathways. []
Q5: Does this compound impact cancer cell metastasis?
A5: Yes, this compound demonstrates anti-metastatic properties by inhibiting cell migration and invasion. It achieves this by downregulating MMPs (matrix metalloproteinases) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. [, , , , , ]
Q6: Can this compound modulate drug resistance in cancer cells?
A6: Yes, this compound has demonstrated the ability to enhance the sensitivity of cancer cells to chemotherapeutic agents like temozolomide [, , ] and cisplatin. []
Q7: What is the bioavailability of this compound?
A7: Oral bioavailability of this compound is relatively low, ranging from 9.2% to 13.1% in rats. []
Q8: How is this compound metabolized in the body?
A8: Studies in rats identified sixteen phase 1 metabolites of this compound in urine, mainly involving hydroxylation, epoxidation, and oxidation reactions. []
Q9: What is the tissue distribution profile of this compound?
A9: Following oral administration in rats, this compound exhibited rapid absorption and distribution, with high accumulation observed in the small intestine, colon, liver, and kidney. []
Q10: How stable is this compound, and are there any formulation strategies to improve its stability or bioavailability?
A10: While specific stability data from the provided abstracts is limited, this compound liposomes were found to be more stable than this compound solution under various stress conditions. [] Liposomal formulations offer a potential strategy for improving stability and bioavailability. []
Q11: What is the molecular formula and weight of this compound?
A11: this compound has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. []
Q12: What spectroscopic techniques are used to characterize this compound?
A12: this compound has been characterized using various spectroscopic techniques, including DSC (Differential Scanning Calorimetry), IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). []
Q13: What analytical methods are used to quantify this compound?
A13: HPLC (High-Performance Liquid Chromatography) coupled with various detectors, such as UV-Vis detectors, is commonly employed for quantifying this compound. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.